molecular formula C20H23NO B2741264 4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE CAS No. 260428-67-9

4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE

Cat. No.: B2741264
CAS No.: 260428-67-9
M. Wt: 293.4 g/mol
InChI Key: POFAJEKTXKRKHK-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)(m-tolyl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with a benzyl group and a methanone group attached to a m-tolyl group. Its molecular formula is C20H23NO, and it has a molecular weight of 293.41 g/mol .

Scientific Research Applications

(4-Benzylpiperidin-1-yl)(m-tolyl)methanone has several applications in scientific research:

Future Directions

While specific future directions for 3-Methylphenyl 4-benzylpiperidyl ketone are not explicitly stated in the available literature, it’s worth noting that synthetic cathinones, which this compound is a part of, are continuously evolving. Some of these new agents already posed a threat, as the first cases of poisonings, including fatal ones, have been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-benzylpiperidin-1-yl)(m-tolyl)methanone typically involves the reaction of 4-benzylpiperidine with m-tolylmethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of (4-benzylpiperidin-1-yl)(m-tolyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: (4-Benzylpiperidin-1-yl)(m-tolyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-benzylpiperidin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme enoyl-[acyl-carrier-protein] reductase (InhA), which is involved in the fatty acid biosynthesis pathway in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to the bactericidal effect . Additionally, the compound has been studied for its ability to prevent β-sheet aggregation in amyloid-beta peptides, which is relevant to Alzheimer’s disease .

Comparison with Similar Compounds

  • (4-Benzylpiperidin-1-yl)(p-tolyl)methanone
  • (4-Benzylpiperidin-1-yl)(o-tolyl)methanone
  • (4-Benzylpiperidin-1-yl)(phenyl)methanone

Comparison: (4-Benzylpiperidin-1-yl)(m-tolyl)methanone is unique due to its specific substitution pattern on the piperidine ring and the m-tolyl group. This structural configuration imparts distinct chemical and biological properties compared to its analogs. For example, the m-tolyl group provides steric hindrance that can influence the compound’s binding affinity to target enzymes or receptors .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-16-6-5-9-19(14-16)20(22)21-12-10-18(11-13-21)15-17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFAJEKTXKRKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260428-67-9
Record name 4-benzyl-1-(3-methylbenzoyl)piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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